

# Application Note: Analysis of Dinocap Residues in Fruit by HPLC-UV

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## Compound of Interest

Compound Name: *Dinocap*

Cat. No.: *B1148560*

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## Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of **dinocap** residues in various fruit matrices, including apples and grapes. Two effective sample preparation protocols are presented: a traditional solvent extraction method with Solid-Phase Extraction (SPE) cleanup and a streamlined QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. The described HPLC-UV method provides accurate and precise quantification of **dinocap**, making it suitable for routine monitoring and quality control in the food industry.

## Introduction

**Dinocap** is a fungicide and acaricide used to control powdery mildew on a variety of fruits and vegetables. Due to potential human health risks, regulatory bodies have established maximum residue limits (MRLs) for **dinocap** in food products. Consequently, sensitive and reliable analytical methods are required to monitor its presence in fruit samples. This application note provides a comprehensive HPLC-UV method for the determination of **dinocap** residues, offering detailed protocols for sample preparation and chromatographic analysis.

## Experimental

### Reagents and Materials

- **Dinocap** analytical standard ( $\geq 98\%$  purity)

- HPLC-grade acetonitrile, acetone, and methanol
- Reagent-grade acetic acid, sodium chloride (NaCl), anhydrous magnesium sulfate (MgSO<sub>4</sub>), trisodium citrate dihydrate, and disodium hydrogen citrate sesquihydrate
- Ultrapure water
- Solid-Phase Extraction (SPE) cartridges: C18 (500 mg, 6 mL) and Silica (500 mg, 6 mL)
- QuEChERS extraction salts and d-SPE kits (containing PSA and C18)
- Syringe filters (0.45 µm, PTFE)

## Equipment

- High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector
- C18 analytical column (e.g., Cosmosil 5C18, 5 µm, 4.6 x 250 mm)
- Homogenizer/blender
- Centrifuge
- Solid-Phase Extraction manifold
- Vortex mixer
- Nitrogen evaporator

## Protocol 1: Traditional Solvent Extraction with SPE Cleanup

This protocol is a well-established method for the extraction and cleanup of **dinocap** residues from fruit samples.<sup>[1]</sup>

### 1. Sample Homogenization:

- Weigh 25 g of a representative fruit sample into a blender.
- Add 50 mL of acetone and blend at high speed for 2 minutes.

- Filter the homogenate through a Büchner funnel with a filter paper.

## 2. Liquid-Liquid Partitioning:

- Transfer the acetone extract to a separatory funnel.
- Add 50 mL of a 5% aqueous NaCl solution and 50 mL of hexane.
- Shake vigorously for 2 minutes and allow the layers to separate.
- Collect the upper hexane layer and repeat the partitioning of the aqueous layer with a fresh 50 mL portion of hexane.
- Combine the hexane extracts and dry them over anhydrous sodium sulfate.

## 3. Solid-Phase Extraction (SPE) Cleanup:

- C18 SPE Cartridge:
  - Condition the cartridge with 5 mL of hexane followed by 5 mL of acetone.
  - Load the hexane extract onto the cartridge.
  - Wash the cartridge with 5 mL of a hexane:acetone (9:1 v/v) solution.
  - Elute the **dinocap** residues with 10 mL of acetone.
- Silica SPE Cartridge:
  - Condition the cartridge with 5 mL of hexane.
  - Load the eluate from the C18 cartridge.
  - Wash the cartridge with 5 mL of hexane.
  - Elute the **dinocap** residues with 10 mL of acetone.[\[1\]](#)

## 4. Final Sample Preparation:

- Evaporate the final eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 1 mL of the mobile phase.
- Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

# Protocol 2: QuEChERS Method

The QuEChERS method offers a faster and more simplified approach to sample preparation.

## 1. Sample Extraction:

- Weigh 10 g of the homogenized fruit sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.

- Add the appropriate QuEChERS extraction salt packet (e.g., containing 4 g MgSO<sub>4</sub>, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
- Shake vigorously for 1 minute.
- Centrifuge at  $\geq 3000 \times g$  for 5 minutes.

## 2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

- Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a d-SPE tube containing primary secondary amine (PSA) and C18 sorbents.
- Vortex for 30 seconds.
- Centrifuge at  $\geq 3000 \times g$  for 5 minutes.

## 3. Final Sample Preparation:

- Take an aliquot of the cleaned supernatant and evaporate it to dryness under a gentle stream of nitrogen if concentration is needed.
- Reconstitute the residue in 1 mL of the mobile phase.
- Filter the solution through a 0.45  $\mu\text{m}$  syringe filter into an HPLC vial.

# HPLC-UV Analysis

## Chromatographic Conditions:

Parameter	Condition
Column	Cosmosil 5C18 (ODS, 5 $\mu\text{m}$ , 4.6 x 250 mm) or equivalent
Mobile Phase	Methanol:Water:Acetic Acid (85:14:1, v/v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 $\mu\text{L}$
UV Wavelength	245 nm
Column Temperature	30 °C

# Method Validation Data

The following table summarizes the performance characteristics of the HPLC-UV method for **dinocap** analysis in fruit.

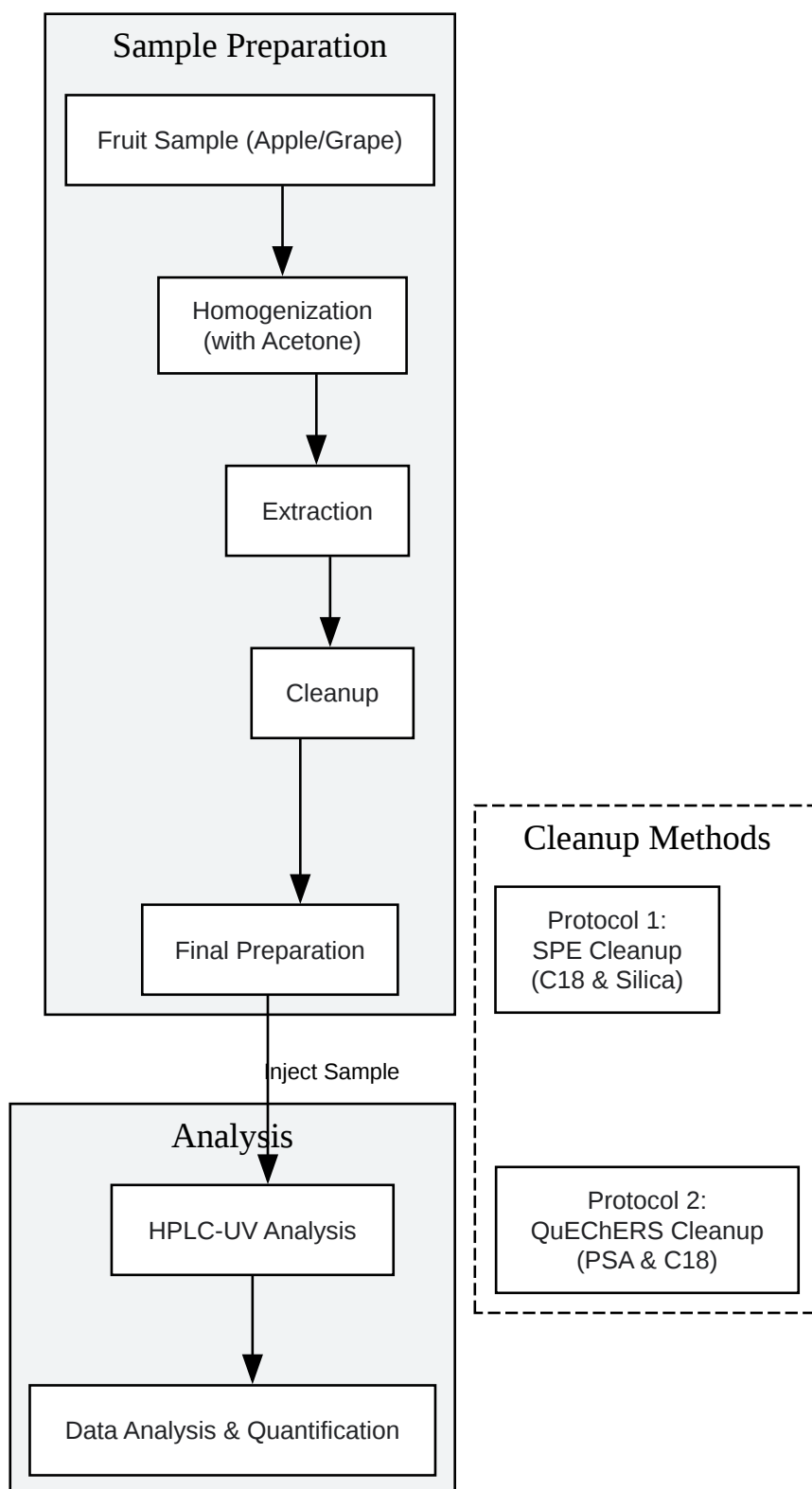
Parameter	Result
Linearity Range	0.05 - 2.0 µg/mL
Correlation Coefficient (r <sup>2</sup> )	> 0.998
Limit of Detection (LOD)	0.02 ppm (mg/kg)
Limit of Quantification (LOQ)	0.05 ppm (mg/kg)
Average Recovery (at 0.1 ppm)	85.9% <sup>[1]</sup>
Precision (RSD%)	< 10%

## Results and Discussion

Both the traditional SPE and the QuEChERS sample preparation methods, followed by HPLC-UV analysis, have proven to be effective for the determination of **dinocap** residues in fruit. The traditional method provides a thorough cleanup, which can be beneficial for complex matrices. <sup>[1]</sup> The QuEChERS method, on the other hand, significantly reduces sample preparation time and solvent consumption.

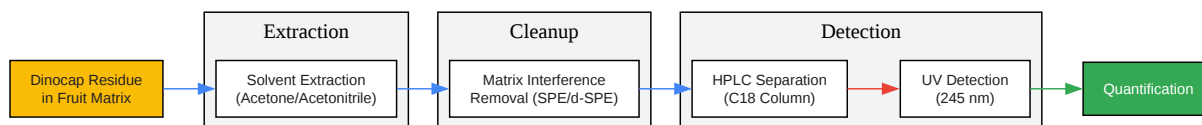
The HPLC-UV method demonstrates good linearity, sensitivity, accuracy, and precision for the analysis of **dinocap**. The UV detection at 245 nm provides adequate selectivity for **dinocap** in fruit extracts.<sup>[2]</sup>

## Visualizations



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Caption: Experimental workflow for **dinocap** residue analysis in fruit.



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Caption: Logical relationship of the analytical steps.

## Conclusion

The HPLC-UV method described in this application note is a reliable and effective tool for the routine analysis of **dinocap** residues in fruit samples. The choice between the traditional SPE cleanup and the more rapid QuEChERS method will depend on the specific laboratory workflow and matrix complexity. Both methods, when coupled with the specified HPLC-UV conditions, provide the necessary performance to meet regulatory requirements for food safety monitoring.

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## References

- 1. researchgate.net [researchgate.net]
- 2. gcms.cz [gcms.cz]
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